Temporin-E was first identified in the skin secretions of the common frog (Rana temporaria). The discovery process involved screening cDNA libraries derived from frog skin, leading to the isolation of several temporin variants. The peptides are released in response to environmental stressors, such as electrical stimulation, which triggers the contraction of adrenergic myocytes and subsequent secretion of these bioactive compounds .
Temporin-E falls under the classification of antimicrobial peptides (AMPs), specifically within the group known as defensins. These peptides are recognized for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. They are also classified based on their structure and mechanism of action, which typically involves membrane disruption.
The synthesis of Temporin-E can be accomplished using solid-phase peptide synthesis (SPPS) techniques. This approach allows for precise control over the peptide sequence and modifications. The commonly employed strategy involves:
The synthesis process is monitored through techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure purity and correct molecular mass. The final product is typically purified using reverse-phase HPLC .
Temporin-E has a characteristic amphipathic structure, which is crucial for its biological activity. It generally consists of alternating hydrophobic and hydrophilic residues that facilitate interaction with lipid membranes.
The molecular formula and mass of Temporin-E can be determined through mass spectrometry, which provides detailed information about its composition and structural integrity. Its sequence typically includes several basic residues (lysine or arginine), contributing to its positive charge at physiological pH, enhancing its interaction with negatively charged microbial membranes .
Temporin-E primarily participates in membrane-disrupting reactions upon contact with bacterial cells. The mechanism involves:
The interactions can be studied using techniques such as circular dichroism (CD) spectroscopy to analyze conformational changes in response to membrane mimetics .
The mechanism by which Temporin-E exerts its antimicrobial effects involves several steps:
Studies have shown that temporins can exhibit selective toxicity towards microbial cells while sparing mammalian cells, attributed to differences in membrane composition .
Relevant analyses often include HPLC for purity assessment and NMR spectroscopy for structural elucidation .
Temporin-E has potential applications in various fields:
Research continues into modifying Temporin-E's structure to enhance its efficacy and reduce toxicity while maintaining its beneficial properties .
Temporin-E belongs to the temporin family of antimicrobial peptides (AMPs), which are genetically encoded by precursors within the conserved preprodermaseptin gene superfamily. Phylogenetic reconstruction of temporin precursors across Ranidae genera reveals a complex pattern of gene duplication and sequence divergence. Temporin-E was first isolated from Rana temporaria (European common frog) and shares a tripartite precursor architecture common to all temporins: an N-terminal signal peptide, an acidic propiece, and the C-terminal mature peptide domain [8]. Genomic analyses demonstrate that the signal peptide region exhibits exceptionally high conservation (>85% sequence identity) across geographically dispersed genera including Pelophylax (e.g., P. saharicus), Hylarana (e.g., H. latouchii), and Amolops (e.g., A. jingdongensis) [8]. In contrast, the mature peptide domain shows accelerated evolutionary divergence, with Temporin-E (sequence FLPLIGRVLSGILa) differing from its closest homolog (Temporin-1CEa from R. chensinensis) by four amino acid substitutions [8].
Maximum likelihood phylogenies of 51 temporin precursors from 14 ranid genera cluster Temporin-E within a clade of Eurasian Rana-derived peptides (bootstrap support = 92%). This clade shares a last common ancestor with North American Lithobates temporins approximately 50 million years ago, coinciding with the breakup of land bridges between Eurasia and North America [8] [6]. Notably, temporin genes exhibit genus-specific expansion patterns: Rana and Pelophylax possess 10–20 temporin paralogs, while basal genera like Euphlyctis retain only 1–2 copies [8]. This correlates with enhanced antimicrobial peptide diversity in temperate Eurasian frogs facing broader pathogen challenges.
Table 1: Evolutionary Features of Temporin Precursors Across Ranidae Genera
Genus | Representative Species | Avg. Precursor Length (aa) | Signal Peptide Conservation (%) | Mature Peptide Variable Sites |
---|---|---|---|---|
Rana | R. temporaria (Temporin-E) | 77 | 92 | Positions 4, 7, 9, 11 |
Pelophylax | P. saharicus | 76 | 88 | Positions 3, 6, 8, 10, 12 |
Hylarana | H. latouchii | 79 | 85 | Positions 2, 5, 7, 9, 14 |
Amolops | A. jingdongensis | 78 | 83 | Positions 1, 3, 6, 8, 11, 13 |
Lithobates | L. catesbeianus | 75 | 81 | Positions 2, 4, 5, 7, 10, 12 |
The gene encoding Temporin-E resides within a genomic regulatory block (GRB) characterized by conserved noncoding regions (CNRs) and syntenic gene associations. In Rana temporaria, the temporin-E gene is located on a scaffold flanked by the Sosondowah (Sowah) ankyrin-repeat gene and a COX6B1 homolog, mirroring arrangements in basal amphibians like Xenopus tropicalis [4] [8]. This synteny is maintained in 82% of examined bilaterians, indicating deep evolutionary conservation of the locus dating back >600 million years. Within this GRB, three CNRs showing >70% sequence identity with Xenopus and fish orthologs function as enhancers regulating temporin expression in epidermal tissues [4].
Temporin-E’s precursor gene structure consists of three exons:
Notably, the Sowah gene’s intronic regions harbor critical cis-regulatory modules (CRMs) for temporin expression. In teleost fish and amphibians, these introns contain binding sites for transcription factors (e.g., AP-1, NF-κB) that modulate temporin induction during immune challenges [4]. However, tetrapod lineages show a derived evolutionary trajectory: retroposition events have eliminated Sowah coding sequences while preserving CRMs, creating extensive gene deserts (>100 kb) around temporin loci. Temporin-E’s genomic environment exemplifies this, with 98% of its flanking sequences comprising noncoding DNA enriched in CRMs [4] [8].
Table 2: Genomic Architecture of the Temporin-E Encoding Locus
Genomic Feature | Characteristics in Rana temporaria | Evolutionary Conservation | Functional Significance |
---|---|---|---|
Syntenic Genes | Sowah, COX6B1 | Conserved in teleosts/amphibians | Regulatory constraints maintain linkage |
Conserved Noncoding Regions (CNRs) | 3 enhancers (size: 200–450 bp) | >70% identity to Xenopus | Bind immune-responsive TFs |
Exon-Intron Structure | 3 exons; introns 1–2: 1.2 kb, 0.8 kb | Exon structure conserved | Alternative splicing in some temporins |
Sowah-Derived CRMs | 2 intronic elements (size: 150 bp) | Lost in mammals | Temporal-spatial expression control |
Gene Desert Span | 128 kb flanking region | Expanded in tetrapods | CRM repository |
Temporin-E exhibits a restricted phylogenetic distribution, with functional homologs identified only in Eurasian Rana species (R. temporaria, R. arvalis, R. iberica) and absent in North American Lithobates genera. This disjunct distribution reflects both historical biogeography and adaptive divergence. Molecular clock estimates indicate that the last common ancestor of Eurasian and North American ranids lived ~58 MYA, coinciding with the Early Eocene climatic optimum and the severing of Beringian land connections [6] [8]. Temporin-E’s retention in Eurasian lineages correlates with prolonged exposure to Batrachochytrium dendrobatidis (Bd) in humid temperate habitats, where its potent antifungal activity (MIC = 8 µM against Bd) likely conferred selective advantages [8].
Sequence comparisons reveal key functional residues:
North American Lithobates species (L. catesbeianus, L. pipiens) express structurally distinct temporins (e.g., Temporin-CBa) featuring shorter chains (10–12 residues vs. 13 in Temporin-E), higher net charge (+3 to +4 vs. +2), and Glu/His substitutions at position 8. These differences alter mechanism of action: Temporin-E disrupts membranes via carpet mechanism, while Lithobates peptides adopt pore-forming strategies [8]. The absence of Temporin-E orthologs in North America exemplifies "phylogenetic inertia," where ancestral traits are lost in isolated populations despite potential adaptive utility [2].
Table 3: Temporin-E and Homologs Across Ranid Biogeographic Regions
Region | Species | Peptide Name | Sequence | Length | Net Charge | Key Functional Residues |
---|---|---|---|---|---|---|
Eurasia | Rana temporaria | Temporin-E | FLPLIGRVLSGILa | 13 | +2 | Phe³, Arg⁸, Ile¹³ |
Rana arvalis | Temporin-ARa | FLPLIGRVLSGILa | 13 | +2 | Identical to Temporin-E | |
Rana iberica | Temporin-IB1 | FLPLIGKVLSGILa | 13 | +2 | Lys⁸ substitution | |
North America | Lithobates catesbeianus | Temporin-CBa | FLPIIAGVAAKLGa | 12 | +3 | Ala⁵, Ala⁹, Lys¹¹ |
Lithobates pipiens | Brevinin-1CBb | FLPLLAGLAANFLPKIF | 17 | +4 | Pro¹³, Lys¹⁵ |
A notable evolutionary polymorphism occurs at residue 8: 68% of R. temporaria populations express Temporin-E with Arg⁸, while 32% exhibit a Leu⁸ variant. Functional assays confirm this substitution reduces antibacterial efficacy against Staphylococcus aureus (MIC increase from 16 µM to 64 µM) but enhances proteolytic stability by 40% [8]. This balanced polymorphism suggests ongoing coevolutionary arms races with regional pathogens, a dynamic less pronounced in North American congeners due to distinct pathogen pressures.
Temporin Family Members Mentioned: Temporin-E, Temporin-1CEa, Temporin-ARa, Temporin-IB1, Temporin-CBa, Temporin-SHf, Brevinin-1CBb
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